molecular formula C18H20FN3O2 B8539826 1-Benzyl-4-(4-fluoro-2-nitrophenylamino)-piperidine

1-Benzyl-4-(4-fluoro-2-nitrophenylamino)-piperidine

Cat. No.: B8539826
M. Wt: 329.4 g/mol
InChI Key: MOJOTQVTZDOSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(4-fluoro-2-nitrophenylamino)-piperidine is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H20FN3O2

Molecular Weight

329.4 g/mol

IUPAC Name

1-benzyl-N-(4-fluoro-2-nitrophenyl)piperidin-4-amine

InChI

InChI=1S/C18H20FN3O2/c19-15-6-7-17(18(12-15)22(23)24)20-16-8-10-21(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16,20H,8-11,13H2

InChI Key

MOJOTQVTZDOSNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=C(C=C(C=C2)F)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

21.5 g 2,5-difluoro-nitrobenzene, 52.3 g 1-benzyl-4-amino-piperidine and 100 ml N-methyl-piperidone were stirred at 100° C. for 3 h. After cooling the mixture was treated distributed between water and ethyl acetate and the aqeous layer was extracted 2× with ethyl acteate. The combined organic layers were extracted 5× with water, and the solvent was removed by evaporation. The target compound was crystallized from methanol to yield 38.7 g orange crystals (mp. 86–87° C.).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,5-Difluoro-nitrobenzene (21.5 g), 1-benzyl-4-amino-piperidine (52.3 g) and N-methyl-piperidone (100 ml) were stirred at 100° C. for 3 h. After cooling the mixture was partitioned between water and ethyl acetate and the aqueous layer was extracted twice with ethyl acetate. The combined organic layers were extracted 5 times with water, and the solvent was evaporated in vacuo. The target compound was crystallized from methanol to yield 38.7 g of the title compound as orange crystals (mp. 86-87° C.).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.